![molecular formula C10H15N3O2 B13796246 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate CAS No. 811448-34-7](/img/structure/B13796246.png)
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate
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Overview
Description
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a compound that features a piperidine ring and an imidazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the imidazole ring is a five-membered heterocycle with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
1-Methylpiperidine: Shares the piperidine ring but lacks the imidazole moiety.
Imidazole-1-carboxylic acid: Contains the imidazole ring but lacks the piperidine moiety.
1-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the piperidine ring.
Uniqueness: 1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is unique due to the combination of both piperidine and imidazole rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its individual components .
Biological Activity
1-Methylpiperidin-3-yl 1H-imidazole-1-carboxylate is a chemical compound notable for its unique structural features, including a piperidine ring and an imidazole ring linked through a carboxylate moiety. This compound, with a molecular formula of C10H15N3O2 and a molecular weight of 197.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound can bind to various enzymes, modulating their activity. Notably, its interaction with cyclooxygenase enzymes suggests potential applications in anti-inflammatory therapies. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Biological Activities
The compound has demonstrated several promising biological activities:
- Anti-inflammatory Properties : The ability to inhibit cyclooxygenase enzymes positions it as a candidate for developing anti-inflammatory drugs.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects, particularly against aggressive cancer cell lines .
- Neurological Implications : There are indications that imidazole compounds, including this one, may be beneficial in treating neurodegenerative disorders by inhibiting the production of amyloid-beta peptides associated with Alzheimer's disease .
Research Findings
Various studies have further elucidated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Antitumor Effects : In vitro studies conducted on the MDA-MB-231 triple-negative breast cancer cell line revealed that treatment with the compound led to a significant decrease in cell viability after three days of exposure at a concentration of 10 μM. Further in vivo studies using xenograft models demonstrated that administration at a dosage of 20 mg/kg effectively reduced tumor size without significant toxicity .
Neurodegenerative Disorders : Research into the effects of imidazole derivatives on neurodegenerative diseases has shown promise. Specifically, compounds similar to this compound have been proposed as potential treatments for Alzheimer's disease due to their ability to modulate pathways involved in amyloid-beta peptide production .
Comparative Analysis
The uniqueness of this compound lies in its structural arrangement and functional groups that enhance its biological activity compared to other imidazole derivatives. Below is a comparative analysis with structurally similar compounds:
Table 2: Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 1H-imidazole-1-carboxylate | C5H6N2O | Simpler derivative used in organic synthesis. |
3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | Metabolite related to histidine with different activities. |
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate | C11H17N3O2 | Variation in piperidine positioning affects activity. |
Properties
CAS No. |
811448-34-7 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-12-5-2-3-9(7-12)15-10(14)13-6-4-11-8-13/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
SVSKWNSDHFBUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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